KDU691 - 1513879-19-0

KDU691

Catalog Number: EVT-271655
CAS Number: 1513879-19-0
Molecular Formula: C22H18ClN5O2
Molecular Weight: 419.869
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KDU691 is an antimalarial compound. It inhibits recombinant P. vivax phosphatidylinositol 4-kinase (PI4K) with an IC50 value of 1.5 nM. KDU691 is selective for P. vivax PI4K over recombinant human PI4KβIII and PI3Kα, -β, -ɣ, and -δ (IC50s = 7.9, 8.8, 2.4, 8, and 3.4 µM, respectively), as well as VPS34 (IC50 = >9.7 µM) and 36 additional kinases in a panel of lipid and protein kinases (IC50s = >10 µM). It is active against P. falciparum and P. yoelii schizonts (IC50s = 0.06 and 0.04 µM, respectively), as well as P. cynomolgi schizonts and hypnozoites (IC50s = 0.11 and 0.2 µM, respectively). KDU691 completely prevents, but does not eradicate established, P. cynomolgi infection in rhesus monkeys when administered at a dose of 20 mg/kg.
KDU691 is a plasmodium PI4K inhibitor (IC50 values of 0.18 μM and 0.061 μM against hypnozoite forms and liver schizontsm, respectively). KDU691 selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites.
Mechanism of Action

KDU691 exerts its anti-malarial activity by inhibiting Plasmodium PI4K [, , , ]. PI4K is an enzyme essential for the parasite's life cycle as it plays a crucial role in phosphoinositide signaling, which regulates various cellular processes, including lipid metabolism and vesicle trafficking []. By inhibiting PI4K, KDU691 disrupts these essential processes, ultimately leading to parasite death.

Applications
  • In vitro studies: KDU691 demonstrates potent activity against various Plasmodium species, including Plasmodium falciparum, Plasmodium vivax, Plasmodium malariae, and Plasmodium ovale [, , , ]. It effectively inhibits the growth of both blood and liver-stage parasites. Notably, KDU691 exhibits activity against dihydroartemisinin-pretreated ring-stage Plasmodium falciparum parasites, highlighting its potential for combination therapy [, ].

LMV599

  • Relevance: LMV599 shares a similar target (PI4K) and mechanism of action with KDU691, both inhibiting parasite growth by disrupting phosphatidylinositol 4-phosphate (PI4P) production. [] Its higher potency compared to KDU691 highlights the potential for developing more potent PI4K inhibitors as antimalarials.

GNF179

    Compound Description: GNF179 is a close analog of KAF156, both belonging to the imidazolopiperazine class of antimalarial drugs. [, , ] This class is currently undergoing clinical phase IIb testing for malaria treatment. [] GNF179 exhibits potent in vitro inhibition against both Plasmodium falciparum and Plasmodium malariae, including chloroquine-resistant strains. [] It also demonstrates transmission-blocking activity against Plasmodium falciparum gametocytes in an ex vivo assay. []

Atovaquone

    Compound Description: Atovaquone is an antimalarial drug known to inhibit the cytochrome bc1 complex in the parasite's electron transport chain. [] In a study using an in vitro model of Plasmodium vivax liver-stage development, some small parasitic forms were found to be resistant to 1 μM atovaquone. []

    Relevance: The observation of atovaquone-resistant forms in the same study where KDU691 demonstrated activity against Plasmodium vivax liver stages highlights the potential of KDU691 as an alternative therapeutic option for infections involving atovaquone-resistant parasites. []

Dihydroartemisinin

    Compound Description: Dihydroartemisinin is a potent antimalarial drug that is part of the artemisinin-based combination therapies (ACTs). [] It exhibits weak transmission-blocking activity against Plasmodium falciparum gametocytes. [] Studies have also explored the potential synergistic effects of combining dihydroartemisinin with PI4K inhibitors like KDU691. [, ]

    Relevance: While dihydroartemisinin acts on a different parasite target compared to KDU691, research investigating their combined use suggests potential synergistic effects. [, ] This highlights the possibility of developing new antimalarial therapies that combine drugs with distinct mechanisms of action.

Chloroquine

    Compound Description: Chloroquine is a historically important antimalarial drug that has faced resistance issues. [, , ] It demonstrates weak transmission-blocking activity against Plasmodium falciparum gametocytes. [] Some studies indicate decreasing efficacy against Plasmodium malariae and potentially Plasmodium ovale. [, ]

    Relevance: The emergence of chloroquine resistance underscores the need for developing new antimalarials like KDU691 that act on different parasite targets. [, ] The comparison of KDU691 with chloroquine in susceptibility assays helps assess its potential efficacy against drug-resistant malaria parasites.

Primaquine

    Compound Description: Primaquine is an antimalarial drug primarily used for its ability to target and eliminate hypnozoites, the dormant liver stage of certain Plasmodium species (like P. vivax and P. ovale), preventing relapses. [, ] It also exhibits moderate transmission-blocking activity against Plasmodium falciparum gametocytes. []

    Relevance: While KDU691 effectively targets the active liver stages of Plasmodium, it lacks the ability to eliminate hypnozoites. [] Primaquine's ability to target hypnozoites highlights its importance in achieving radical cure, a feat KDU691 cannot achieve alone. [, ] This difference underscores the need for combination therapies or drugs with broader activity profiles for effective malaria eradication.

Pyrimethamine

    Compound Description: Pyrimethamine is an antimalarial drug that inhibits parasite growth by targeting the folate biosynthesis pathway. [] It is often used in combination with sulfadoxine for malaria prevention and treatment. []

    Relevance: Pyrimethamine, like KDU691, targets a metabolic pathway essential for Plasmodium survival. [] While their mechanisms of action differ, both drugs highlight the importance of targeting essential metabolic pathways in the parasite as a strategy for developing new antimalarials.

Lumefantrine

    Compound Description: Lumefantrine is an antimalarial drug often used in combination with artemether as part of artemisinin-based combination therapies (ACTs). [, ]

    Relevance: The comparison of KDU691 with lumefantrine in drug susceptibility assays helps assess its efficacy against different Plasmodium species and its potential role in future combination therapies. [, ]

Artesunate

    Compound Description: Artesunate is a water-soluble derivative of artemisinin used in ACTs for treating uncomplicated malaria. [] It is known for its rapid action against malaria parasites. []

    Relevance: The comparison of KDU691 with artesunate in drug susceptibility assays provides insights into its potential as a fast-acting antimalarial agent like artesunate. []

Quinine

    Compound Description: Quinine is a classic antimalarial drug with a long history of use. [] It is still used in some cases, particularly for severe malaria. []

    Relevance: Comparing the efficacy of KDU691 with quinine helps to understand its potential role in treating malaria, especially in regions where quinine is still used or where resistance to other antimalarials is prevalent. []

Oryzalin

    Compound Description: Oryzalin is a dinitroaniline herbicide known to disrupt microtubule polymerization in plants. [] Interestingly, it also exhibits moderate transmission-blocking activity against Plasmodium falciparum gametocytes in ex vivo assays. []

    Relevance: While oryzalin's primary target is distinct from KDU691, its unexpected anti-malarial activity highlights the potential of exploring compounds with known biological activities in other areas for novel antimalarial drug discovery. []

Properties

CAS Number

1513879-19-0

Product Name

N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide

IUPAC Name

N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide

Molecular Formula

C22H18ClN5O2

Molecular Weight

419.869

InChI

InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29)

InChI Key

TYMFFISSODJRDV-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

KDU691; KDU-691; KDU 691;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.